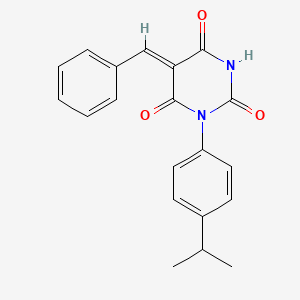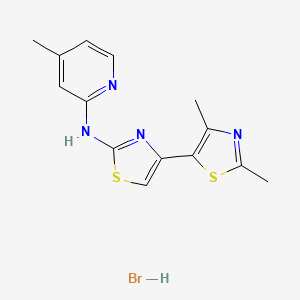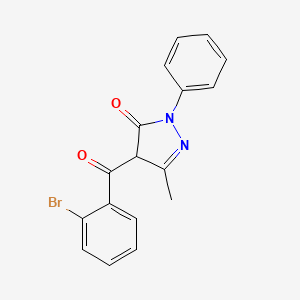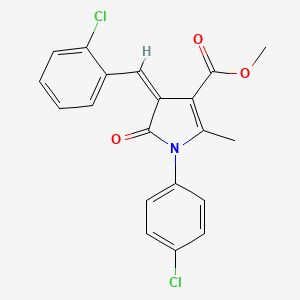
5-benzylidene-1-(4-isopropylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-benzylidene-1-(4-isopropylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione, commonly known as BIPPT, is a pyrimidine derivative that has recently gained attention due to its potential applications in the field of medicinal chemistry. BIPPT exhibits a wide range of biological activities, including anticancer, antiviral, and antibacterial properties. In
作用機序
The mechanism of action of BIPPT is not yet fully understood. However, several studies have suggested that BIPPT induces apoptosis in cancer cells by activating the mitochondrial pathway. BIPPT has also been reported to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. Moreover, BIPPT has been shown to inhibit the replication of HSV-1 and HSV-2 by targeting the viral DNA polymerase.
Biochemical and Physiological Effects:
BIPPT has been reported to exhibit several biochemical and physiological effects. Studies have shown that BIPPT induces cell cycle arrest and apoptosis in cancer cells. BIPPT has also been reported to inhibit the migration and invasion of cancer cells. Additionally, BIPPT has been shown to inhibit the replication of HSV-1 and HSV-2 by blocking the viral DNA polymerase.
実験室実験の利点と制限
BIPPT has several advantages for lab experiments. It is readily available, easy to synthesize, and exhibits a wide range of biological activities. However, BIPPT has some limitations as well. It is relatively unstable and can undergo hydrolysis under certain conditions. Moreover, BIPPT has poor solubility in water, which can limit its application in aqueous environments.
将来の方向性
There are several future directions for the study of BIPPT. One possible direction is to explore the structure-activity relationship of BIPPT and its derivatives to identify more potent and selective anticancer, antiviral, and antibacterial agents. Another direction is to investigate the pharmacokinetics and pharmacodynamics of BIPPT in animal models to evaluate its potential for clinical use. Furthermore, the development of novel delivery systems for BIPPT can enhance its solubility and stability, which can broaden its application in various fields of medicinal chemistry.
Conclusion:
In conclusion, BIPPT is a pyrimidine derivative that exhibits a wide range of biological activities, including anticancer, antiviral, and antibacterial properties. BIPPT can be easily synthesized using commercially available starting materials and has several advantages for lab experiments. However, BIPPT has some limitations as well, including its poor solubility in water and instability under certain conditions. Future studies on BIPPT can lead to the development of more potent and selective agents for various diseases.
合成法
BIPPT can be synthesized through a simple one-pot reaction using commercially available starting materials. The reaction involves the condensation of 4-isopropylbenzaldehyde and barbituric acid in the presence of a catalytic amount of piperidine. The resulting product is then treated with benzyl bromide to obtain BIPPT. The overall yield of this synthesis method is reported to be around 50%.
科学的研究の応用
BIPPT has been extensively studied for its potential applications in various fields of medicinal chemistry. Several studies have reported its anticancer activity against a wide range of cancer cell lines, including breast, lung, and prostate cancer. BIPPT has also shown promising antiviral activity against herpes simplex virus type 1 (HSV-1) and herpes simplex virus type 2 (HSV-2). Additionally, BIPPT has exhibited antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus.
特性
IUPAC Name |
(5Z)-5-benzylidene-1-(4-propan-2-ylphenyl)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c1-13(2)15-8-10-16(11-9-15)22-19(24)17(18(23)21-20(22)25)12-14-6-4-3-5-7-14/h3-13H,1-2H3,(H,21,23,25)/b17-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOVWHWMJLZSJKB-ATVHPVEESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3)C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=CC=C3)/C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-benzylidene-1-(4-propan-2-ylphenyl)-1,3-diazinane-2,4,6-trione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3,4,5-tetrabromo-6-({[2-(methoxycarbonyl)phenyl]amino}carbonyl)benzoic acid](/img/structure/B4927844.png)
![3-[3-(4-chlorophenoxy)propyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4927848.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]benzamide](/img/structure/B4927866.png)


![N-(3-methylphenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide](/img/structure/B4927892.png)
![4-benzyl-3-[(4-bromobenzyl)thio]-5-(4-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B4927897.png)
![(2-bromo-4-{[1-(4-fluorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B4927904.png)


![N-[3-(4-morpholinyl)propyl]-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4927933.png)
![methyl 5-(2-bromophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B4927946.png)
![N-{[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}-3-(1H-tetrazol-1-yl)propanamide](/img/structure/B4927954.png)
![1-[3-(2,6-dichloro-4-methylphenoxy)propyl]piperidine oxalate](/img/structure/B4927956.png)